N-(4-ethoxyphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines elements of pyridopyrimidine and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Each step requires specific reagents and conditions, such as:
Formation of the Pyridopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions using thiol reagents.
Attachment of the Acetamide Moiety: This step typically involves acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-HYDROXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific structural features, such as the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N4O4S/c1-6-30-15-9-7-14(8-10-15)24-17(27)12-31-19-16(13(2)3)11-23-20-18(19)21(28)26(5)22(29)25(20)4/h7-11,13H,6,12H2,1-5H3,(H,24,27) |
InChI Key |
NHYLTLWLGAPUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2C(C)C)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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